molecular formula C15H11BrO B11841744 3-Bromo-2-phenyl-4H-1-benzopyran CAS No. 88186-75-8

3-Bromo-2-phenyl-4H-1-benzopyran

Cat. No.: B11841744
CAS No.: 88186-75-8
M. Wt: 287.15 g/mol
InChI Key: CJBKWQROOBXPKR-UHFFFAOYSA-N
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Description

3-BROMO-2-PHENYL-4H-CHROMENE is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. The presence of a bromine atom and a phenyl group in the structure of 3-BROMO-2-PHENYL-4H-CHROMENE makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-BROMO-2-PHENYL-4H-CHROMENE involves the reaction of (3-phenoxyprop-1-yn-1-yl)benzene with N-bromosuccinimide (NBS) in the presence of silver trifluoromethanesulfonate (AgOTf) as a catalyst. The reaction is carried out in dichloroethane (DCE) at 80°C for 8 hours . After the reaction, the mixture is washed with saturated sodium thiosulfate, sodium bicarbonate, and saline solutions. The product is then extracted with ethyl acetate and purified by silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for 3-BROMO-2-PHENYL-4H-CHROMENE are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-2-PHENYL-4H-CHROMENE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-BROMO-2-PHENYL-4H-CHROMENE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMO-2-PHENYL-4H-CHROMENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2H-CHROMENE: Lacks the bromine and phenyl substituents, making it less reactive in certain chemical reactions.

    4H-CHROMENE: Similar structure but without the bromine atom, leading to different reactivity and biological properties.

    3-BROMO-4-PHENYL-2H-CHROMENE: Similar to 3-BROMO-2-PHENYL-4H-CHROMENE but with a different substitution pattern.

Uniqueness

3-BROMO-2-PHENYL-4H-CHROMENE is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88186-75-8

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

3-bromo-2-phenyl-4H-chromene

InChI

InChI=1S/C15H11BrO/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

CJBKWQROOBXPKR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC(=C1Br)C3=CC=CC=C3

Origin of Product

United States

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